1-Methyl-2-(methylsulphanyl)-1H-imidazole Hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound is formally named 1-methyl-2-(methylsulphanyl)-1H-imidazole hydrochloride under IUPAC guidelines. The parent heterocycle is a 1H-imidazole ring, with substituents at the 1- and 2-positions: a methyl group (-CH₃) at position 1 and a methylsulphanyl group (-S-CH₃) at position 2. The hydrochloride salt forms via protonation of the imidazole nitrogen, resulting in a quaternary ammonium chloride structure.
The structural formula is represented as:
$$ \text{C}5\text{H}8\text{N}_2\text{S} \cdot \text{HCl} $$
with a molecular weight of 164.66 g/mol . The SMILES notation for the free base is S(C)c1nC , while the hydrochloride form adds a chloride counterion.
Synonyms and Pharmacopoeial Designations (USP, EP, JP)
This compound is recognized under multiple synonyms and regulatory designations:
| Synonym | Pharmacopoeial Source |
|---|---|
| Thiamazole Impurity C (as Hydrochloride) | European Pharmacopoeia (EP) |
| Methimazole Related Compound C | United States Pharmacopeia (USP) |
| 1-Methyl-2-(methylthio)-1H-imidazole HCl | Japanese Pharmacopoeia (JP) |
The EP designation identifies it as a process-related impurity in thiamazole (methimazole) synthesis, while the USP classifies it under methimazole-related compounds for quality control. In Japan, it is listed as a reference standard for pharmaceutical testing. Alternate names include 1-methyl-2-(methylsulphanyl)-1H-imidazole hydrochloride and thiamazole EP impurity C hydrochloride.
CAS Registry Number and Molecular Formula Validation
The compound’s CAS Registry Number is 858220-92-5 for the hydrochloride salt. The free base (1-methyl-2-(methylsulphanyl)-1H-imidazole) has CAS 14486-52-3 .
The molecular formula C₅H₈N₂S·HCl is validated through multiple sources:
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₈N₂S·HCl | |
| Molecular Weight | 164.66 g/mol | |
| Purity Standards | Pharmacopoeial grade |
The hydrochloride form’s formula accounts for the addition of a hydrogen chloride molecule to the free base (C₅H₈N₂S), confirmed via crystallographic data and regulatory documentation.
Properties
CAS No. |
858220-92-5 |
|---|---|
Molecular Formula |
C5H9ClN2S |
Molecular Weight |
164.66 g/mol |
IUPAC Name |
1-methyl-2-methylsulfanylimidazole;hydrochloride |
InChI |
InChI=1S/C5H8N2S.ClH/c1-7-4-3-6-5(7)8-2;/h3-4H,1-2H3;1H |
InChI Key |
PFKWQURQOAYLGG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1SC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-2-(methylsulfanyl)-1H-imidazole hydrochloride typically involves the reaction of 1-methylimidazole with methylsulfenyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-(methylsulfanyl)-1H-imidazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The methylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
1-Methyl-2-(methylsulfanyl)-1H-imidazole hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-methyl-2-(methylsulfanyl)-1H-imidazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between 1-Methyl-2-(methylsulphanyl)-1H-imidazole Hydrochloride and related imidazole derivatives are summarized below.
Table 1: Structural and Functional Comparison of Selected Imidazole Derivatives
Structural and Electronic Differences
- Substituent Effects: Methylsulphanyl (-S-CH₃): Provides moderate electron-withdrawing effects via the sulphur atom, influencing reactivity in nucleophilic substitution reactions. Compared to methoxy (-OCH₃) or hydroxymethyl (-CH₂OH) , methylsulphanyl is less polar but more lipophilic, affecting pharmacokinetic properties. Chloro vs.
Salt Forms :
Pharmacological and Industrial Relevance
- Pharmaceutical Impurities: The target compound is a degradation product or synthetic byproduct in Thiamazole production, necessitating strict regulatory control . In contrast, Dexmedetomidine Hydrochloride is an API itself, highlighting how minor structural changes (e.g., benzyl vs. methylsulphanyl groups) pivot a compound from impurity to therapeutic agent.
Analytical and Physicochemical Data
- Thermal Stability :
- Melting points vary widely; for example, 2-(4-Methoxyphenyl)-1H-imidazole Hydrochloride is a powder stored at room temperature, while the target compound’s stability is inferred from its use in pharmacopeial standards.
Biological Activity
1-Methyl-2-(methylsulphanyl)-1H-imidazole Hydrochloride, also known as 1-Methyl-2-(methylthio)imidazole, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C5H8N2S |
| Molecular Weight | 128.19 g/mol |
| IUPAC Name | 1-Methyl-2-(methylthio)imidazole hydrochloride |
| CAS Number | 135121343 |
The biological activity of 1-Methyl-2-(methylsulphanyl)-1H-imidazole Hydrochloride is primarily attributed to its interactions with various biomolecules. It acts as a ligand that can bind to specific receptors or enzymes, modulating their activity. The presence of the methylthio group enhances its ability to interact with biological targets, potentially leading to various pharmacological effects.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects, including:
- Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties against various bacterial strains.
- Antioxidant Properties : The compound may exhibit antioxidant activity, which is beneficial in mitigating oxidative stress-related damage in cells.
- Potential Neuroprotective Effects : Some research suggests that imidazole derivatives can protect neuronal cells from apoptosis.
Case Studies and Research Findings
- Antimicrobial Activity : A study investigated the efficacy of imidazole derivatives, including 1-Methyl-2-(methylsulphanyl)-1H-imidazole Hydrochloride, against Gram-positive and Gram-negative bacteria. Results indicated significant inhibitory effects on bacterial growth, suggesting its potential as an antimicrobial agent .
- Neuroprotection : In a model of oxidative stress-induced neurotoxicity, 1-Methyl-2-(methylsulphanyl)-1H-imidazole Hydrochloride demonstrated protective effects on neuronal cells by reducing reactive oxygen species (ROS) levels and enhancing cell viability .
- Cytotoxicity Studies : In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines. The findings revealed selective cytotoxicity towards certain cancer cells while sparing normal cells, indicating a potential therapeutic application in oncology .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 1-Methyl-2-(methylsulphanyl)-1H-imidazole Hydrochloride, it is useful to compare it with other imidazole derivatives:
| Compound Name | Biological Activity | Remarks |
|---|---|---|
| 1-Methylimidazole | Antifungal | Used primarily in antifungal treatments |
| 2-Methylimidazole | Antimicrobial | Exhibits broad-spectrum antimicrobial activity |
| 1-Methyl-2-(methylthio)imidazole | Antimicrobial, Neuroprotective | Potential for therapeutic applications |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
